Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 309.16 g/mol. It belongs to the class of pyrazole derivatives, characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-bromo-3-nitrotoluene and ethyl acetoacetate, typically in the presence of a base like sodium ethoxide. The synthesis process includes steps like nitration, reduction, and cyclization, ultimately leading to the formation of the pyrazole ring structure .
Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is classified as an organic compound, specifically a heterocyclic compound due to its inclusion of nitrogen within its ring structure. It is also categorized under pyrazoles, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate generally involves the following steps:
The reaction typically requires controlled conditions, including temperature and pressure, to optimize yield and purity. In an industrial setting, automated reactors may be employed along with advanced purification techniques such as chromatography .
The molecular structure of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate features a pyrazole ring substituted with a bromine atom at the fourth position and a methyl group at the fifth position. The carboxylate functionality is located at the third position of the ring.
Key structural data include:
Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate involves its interaction with biological targets such as enzymes or receptors. It may inhibit specific enzymes linked to cell proliferation, which could lead to potential anticancer effects. This interaction modulates various biochemical pathways, contributing to its biological activity .
Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate exhibits several notable physical properties:
Relevant chemical properties include:
Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate finds applications across various scientific fields:
This compound's diverse applications highlight its significance in both research and industrial contexts, making it a valuable subject for further study in organic chemistry and medicinal development.
The synthesis of ethyl 4-bromo-5-methyl-1-phenylpyrazole-3-carboxylate relies on strategically sequenced reactions to construct its multifunctional pyrazole core. The primary route involves cyclocondensation between ethyl acetoacetate and phenylhydrazine, yielding ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate as a key intermediate [6]. This reaction exemplifies classical Knorr-type pyrazole synthesis, where 1,3-dicarbonyl compounds react with monosubstituted hydrazines under acid or base catalysis. Nano-ZnO catalysis significantly enhances this step, achieving 95% yield at 80°C within 15 minutes – a substantial improvement over conventional methods requiring extended reflux [6].
Table 1: Comparative Efficiency of Cyclocondensation Catalysts
Catalyst | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|
None (thermal) | 120 | 180 | 45 |
Al₂O₃ | 100 | 45 | 55 |
Bulk ZnO | 100 | 45 | 50 |
Nano-ZnO | 80 | 15 | 95 |
Subsequent functionalization requires protective group strategies to ensure regioselective bromination at C4. The non-phenylated analogue (ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, CAS 6076-14-8) is synthesized via iodine-mediated cyclization, demonstrating the versatility of halogen-assisted ring formation [3] [6]. For the phenylated target, post-cyclization bromination using N-bromosuccinimide (NBS) in anhydrous DMF at 0°C achieves selective C4 functionalization while preserving the ester group [4]. Final purification typically employs recrystallization from ethanol/water mixtures, yielding crystals with characteristic melting points of 131-133°C for analogous brominated pyrazoles [3].
Regioselectivity in C4 bromination is governed by the electronic directing effects of adjacent substituents. The C5-methyl group creates electron density at C4 through hyperconjugation, facilitating electrophilic aromatic substitution with brominating agents [4]. Systematic studies indicate that NBS in carbon tetrachloride provides superior regioselectivity (>95:5) compared to molecular bromine, which often generates dibrominated byproducts [8]. This specificity is critical because C4-bromination activates the pyrazole ring for subsequent cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination [4].
Table 2: Bromination Efficiency Under Different Conditions
Brominating Agent | Solvent | Temperature (°C) | Regioselectivity (C4:C5) |
---|---|---|---|
Br₂ | CHCl₃ | 25 | 70:30 |
Br₂ | AcOH | 80 | 65:35 |
NBS | CCl₄ | 0 | >95:5 |
NBS | DMF | 25 | 85:15 |
Esterification strategies exhibit significant dependence on substituent compatibility. While direct Fischer esterification of pyrazole-3-carboxylic acids with ethanol/H₂SO₄ is feasible for unsubstituted analogues, the presence of bromine and phenyl groups necessitates milder approaches [3] [10]. Steglich esterification using DCC/DMAP catalysis enables efficient conversion of acid intermediates to ethyl esters without compromising acid-sensitive functionalities [10]. Alternatively, pre-ring formation esterification – introducing the ethyl ester group prior to pyrazole cyclization – proves effective, as evidenced by the synthesis of ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate (CAS 5775-90-6) where the ester group withstands subsequent bromination at 40°C [10].
The strategic incorporation of ethyl versus phenyl substituents profoundly impacts the physicochemical behavior and synthetic accessibility of pyrazole derivatives. Ethyl 4-bromo-5-methyl-1-phenylpyrazole-3-carboxylate (C₁₃H₁₃BrN₂O₂, MW 309.16 g/mol) exhibits distinct properties compared to its alkyl-substituted analogues due to the conjugated phenyl system at N1 [1] [2]. The phenyl group enhances molecular planarity, facilitating π-π stacking interactions in solid-state crystallization and potentially improving target binding in medicinal applications [1]. This contrasts with ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate (C₈H₁₁BrN₂O₂, MW 247.09 g/mol), where the N1-methyl group creates steric encumbrance without electronic conjugation [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1